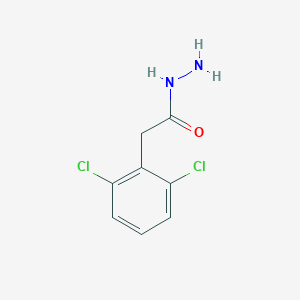

2-(2,6-Dichlorophenyl)acetohydrazide

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMIQRZALCSJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60409131 | |

| Record name | 2-(2,6-dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129564-34-7 | |

| Record name | 2-(2,6-dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60409131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2,6-Dichlorophenyl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 2-(2,6-Dichlorophenyl)acetohydrazide, a pivotal intermediate in medicinal chemistry and drug development. This document navigates through a validated two-step synthetic pathway, commencing with the esterification of 2-(2,6-dichlorophenyl)acetic acid, followed by hydrazinolysis. The causality behind crucial experimental choices is elucidated to provide researchers with a deep, actionable understanding of the protocol. Furthermore, this guide establishes a robust analytical workflow for structural confirmation and purity assessment, employing spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All protocols and analytical discussions are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction and Significance

This compound is a carbohydrazide compound of significant interest to the scientific community, particularly those engaged in the synthesis of novel therapeutic agents.[1] The molecule incorporates a sterically hindered 2,6-dichlorophenyl ring, a common moiety in pharmacologically active compounds, and a reactive acetohydrazide functional group. This hydrazide moiety is a versatile synthon, serving as a key precursor for the construction of a wide array of heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles, which are prevalent scaffolds in many biologically active molecules.[1] Its role as a crucial building block in the synthesis of complex organic molecules, including potent modulators of biological targets, underscores the need for a reliable and well-documented synthetic and characterization protocol.[2][3]

Synthetic Protocol

The synthesis of this compound is efficiently achieved via a two-step reaction sequence starting from commercially available 2-(2,6-dichlorophenyl)acetic acid. The overall workflow involves an initial esterification to activate the carboxylic acid, followed by a nucleophilic acyl substitution with hydrazine hydrate.

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

Causality: Direct reaction of a carboxylic acid with hydrazine is possible but can be sluggish and lead to side products. The conversion of the carboxylic acid to an ester, in this case, a methyl ester, significantly enhances the electrophilicity of the carbonyl carbon. This "activation" makes the carbonyl group more susceptible to nucleophilic attack by hydrazine in the subsequent step, leading to higher yields and purity of the desired hydrazide. The Fischer-Speier esterification method is a classic, acid-catalyzed process that is cost-effective and reliable for this transformation.[4]

Experimental Protocol:

-

To a solution of 2-(2,6-dichlorophenyl)acetic acid (1.0 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's molar equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-(2,6-dichlorophenyl)acetate.[5][6] The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Step 2: Hydrazinolysis of Methyl 2-(2,6-Dichlorophenyl)acetate

Causality: Hydrazinolysis is the nucleophilic substitution reaction where the ester is converted into a hydrazide. Hydrazine hydrate (NH₂NH₂·H₂O) serves as a potent nucleophile. The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the methoxy group (-OCH₃) and the formation of the stable C-N bond, yielding the final acetohydrazide product.[7][8]

Experimental Protocol:

-

Dissolve the methyl 2-(2,6-dichlorophenyl)acetate (1.0 equivalent) obtained from Step 1 in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 equivalents) dropwise to the solution while stirring at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate the precipitation of the solid product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to afford this compound as a solid.[7][8] Recrystallization from ethanol can be performed for further purification if required.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 129564-34-7 | [9][10][11] |

| Molecular Formula | C₈H₈Cl₂N₂O | [9][10] |

| Molecular Weight | 219.07 g/mol | [9][10] |

| Physical Form | Solid | [9] |

Spectroscopic Analysis

The following sections detail the expected spectroscopic data based on the compound's structure and established principles of analytical chemistry.

Caption: Analytical workflow for compound characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different proton environments, their chemical surroundings, and the number of neighboring protons.[12] For this compound, the expected signals are:

-

Aromatic Protons (Ar-H): The three protons on the dichlorophenyl ring will appear in the aromatic region (~7.2-7.5 ppm). Due to the symmetrical substitution pattern, a complex splitting pattern (a triplet and a doublet) is expected.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will give rise to a singlet (~3.8-4.0 ppm). The signal is a singlet because there are no adjacent protons.

-

Amine Protons (-NH₂): The two protons of the primary amine group will appear as a broad singlet (~4.2-4.5 ppm). The chemical shift can vary depending on solvent and concentration, and the peak is often broad due to quadrupole broadening and chemical exchange.

-

Amide Proton (-NH-): The single proton of the amide group will appear as a broad singlet further downfield (~9.0-9.5 ppm) due to the deshielding effect of the adjacent carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule.[12]

-

Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to appear significantly downfield, typically in the range of 165-175 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the six aromatic carbons due to symmetry. The carbons bearing the chlorine atoms will be in the ~134-136 ppm range, the ipso-carbon attached to the acetyl group around ~132-134 ppm, and the remaining aromatic carbons between ~128-131 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the range of 40-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.

-

N-H Stretching: Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. A separate, weaker band for the secondary amide (-NH-) stretch may also be observed in this region.

-

C=O Stretching (Amide I band): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹ characteristic of the carbonyl group in a hydrazide.

-

N-H Bending (Amide II band): A band corresponding to the N-H bending vibration is expected around 1580-1620 cm⁻¹.

-

C-Cl Stretching: Absorption bands for the C-Cl bonds are expected in the fingerprint region, typically around 750-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a prominent molecular ion peak at m/z = 218. The characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 9:6:1 ratio) will be a definitive confirmation of the compound's elemental composition.

-

Key Fragments: Common fragmentation pathways would involve the cleavage of the C-C bond between the methylene group and the carbonyl group, and the cleavage of the N-N bond.

Summary of Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | ~9.0-9.5 ppm (s, 1H, -NH-); ~7.2-7.5 ppm (m, 3H, Ar-H); ~4.2-4.5 ppm (br s, 2H, -NH₂); ~3.8-4.0 ppm (s, 2H, -CH₂-) |

| ¹³C NMR | ~165-175 ppm (C=O); ~128-136 ppm (Ar-C); ~40-45 ppm (-CH₂) |

| IR (cm⁻¹) | 3200-3400 (N-H stretch); 1640-1680 (C=O stretch); 1580-1620 (N-H bend); 750-800 (C-Cl stretch) |

| MS (m/z) | 218 [M]⁺, with characteristic isotopic pattern for Cl₂ |

Safety and Handling

-

2-(2,6-dichlorophenyl)acetic acid: Causes skin and serious eye irritation.[13]

-

Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is suspected of causing cancer.

-

Sulfuric Acid: Causes severe skin burns and eye damage.

-

Solvents (Methanol, Ethanol, Ethyl Acetate): Highly flammable liquids and vapors.

Precautionary Measures: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This guide presents a reliable and reproducible two-step synthesis for this compound from its corresponding carboxylic acid. The rationale for the chosen synthetic strategy has been detailed, emphasizing the activation of the carboxylic acid via esterification prior to hydrazinolysis. Furthermore, a comprehensive analytical framework has been established for the unambiguous characterization and purity verification of the final product. The protocols and data contained herein provide researchers, scientists, and drug development professionals with the essential technical information required to confidently synthesize and utilize this valuable chemical intermediate in their research endeavors.

References

- Application Notes and Protocols for the Esterification of (2,6-Dichlorophenyl)acetic Acid. Benchchem.

- This compound | 129564-34-7. Sigma-Aldrich.

- Acetohydrazide | C2H6N2O | CID 14039. PubChem - NIH.

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. PubMed.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- This compound by BOC Sciences. Labshake.

- (2,6-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 2723909. PubChem.

- Technical Guide: 2-(2-Chlorophenyl)acetohydrazide - Synthesis, Characterization, and Biological Potential. Benchchem.

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.

- 129564-34-7|this compound|BLD Pharm. BLD Pharm.

- Application Note: A Detailed Protocol for the Synthesis of 2-(2-Chlorophenyl)acetohydrazide. Benchchem.

- 2,6-Dichlorophenylacetic Acid Methyl Ester | CAS 54551-83-6. SCBT.

- 2,6-Dichlorophenylacetic acid | 6575-24-2. ChemicalBook.

- 2-(2,6-DICHLOROPHENYL)ACETIC ACID | CAS 6575-24-2.

- Unveiling 2-(2-Chlorophenyl)acetohydrazide: A Comprehensive Technical Guide. Benchchem.

- NMR spectroscopy (6.3.2) — OCR A Level Chemistry Study Notes. Medify.

- Methyl 2,6-dichlorophenylacet

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Methyl 2,6-dichlorophenylacetate | C9H8Cl2O2 | CID 2734107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | 129564-34-7 [sigmaaldrich.com]

- 10. labshake.com [labshake.com]

- 11. 129564-34-7|this compound|BLD Pharm [bldpharm.com]

- 12. app.medify.co [app.medify.co]

- 13. 2,6-Dichlorophenylacetic acid | 6575-24-2 [chemicalbook.com]

An In-depth Technical Guide to 2-(2,6-Dichlorophenyl)acetohydrazide: Synthesis, Characterization, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenyl)acetohydrazide, a halogenated aromatic hydrazide with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document furnishes a detailed, field-proven protocol for its synthesis, leveraging established methodologies for analogous compounds. Furthermore, it presents a thorough analysis of its chemical structure and predicted physicochemical and spectroscopic properties, supported by data from closely related structures. This guide is intended to be a foundational resource for researchers and scientists engaged in the synthesis, characterization, and evaluation of novel hydrazide-based compounds, providing both a practical framework for laboratory work and a basis for further investigation into its biological activities.

Introduction

Hydrazide derivatives are a prominent class of organic compounds characterized by the -CONHNH- functional group. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The incorporation of a dichlorinated phenyl ring, as seen in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and target-binding interactions, making it an intriguing candidate for drug development programs.

This guide will systematically delineate the chemical properties and structure of this compound, provide a detailed experimental protocol for its synthesis from commercially available starting materials, and discuss its potential biological significance based on the activities of structurally related compounds.

Chemical Structure and Properties

This compound possesses a molecular structure comprising a 2,6-dichlorophenyl moiety linked to an acetohydrazide group via a methylene bridge. The ortho-dichloro substitution pattern on the phenyl ring is expected to induce steric hindrance, potentially influencing the conformation of the molecule and its interaction with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some of this information is available from chemical suppliers, specific experimental data such as melting point and solubility are not widely reported and are therefore estimated based on related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129564-34-7 | |

| Molecular Formula | C₈H₈Cl₂N₂O | |

| Molecular Weight | 219.07 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available (likely >150 °C based on analogs) | N/A |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water. | N/A |

| InChI Key | JKMIQRZALCSJNU-UHFFFAOYSA-N |

Spectroscopic Properties (Predicted)

Due to the absence of published experimental spectra for this compound, the following spectroscopic characteristics are predicted based on the analysis of its structural fragments and comparison with analogous compounds.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydrazide protons. The aromatic protons on the dichlorophenyl ring would likely appear as a multiplet in the region of δ 7.2-7.5 ppm. The methylene protons adjacent to the aromatic ring and the carbonyl group would likely present as a singlet around δ 3.8-4.2 ppm. The NH and NH₂ protons of the hydrazide group would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon. The dichlorinated aromatic carbons would appear in the δ 128-140 ppm range, with the carbons bearing the chlorine atoms showing distinct chemical shifts. The methylene carbon is expected to resonate around δ 40-45 ppm, and the carbonyl carbon of the hydrazide group would be observed further downfield, typically in the δ 165-175 ppm region.

2.2.3. FT-IR Spectroscopy

The infrared spectrum is predicted to show characteristic absorption bands for the N-H stretching of the primary amine and secondary amide in the hydrazide group (around 3200-3400 cm⁻¹). A strong absorption band corresponding to the C=O stretching of the amide (Amide I band) is expected around 1640-1680 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

2.2.4. Mass Spectrometry

The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak [M]⁺ at m/z 218 and 220, with an isotopic pattern characteristic of two chlorine atoms. Common fragmentation pathways for acetohydrazides involve cleavage of the N-N bond and the C-C bond alpha to the carbonyl group.[2][3][4] Key fragments could include the [C₈H₇Cl₂O]⁺ ion and the [C₇H₅Cl₂]⁺ ion.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be reliably achieved through a two-step procedure starting from the commercially available 2-(2,6-dichlorophenyl)acetic acid. This protocol is adapted from well-established methods for the synthesis of similar acetohydrazides.[5]

Synthesis Pathway

Caption: Synthetic workflow for this compound.

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic Acid

Rationale: The first step involves the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is a classic acid-catalyzed reaction that proceeds readily with primary alcohols like ethanol. The ester is generally more amenable to purification and subsequent reaction with hydrazine than the starting carboxylic acid.

Materials:

-

2-(2,6-Dichlorophenyl)acetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-(2,6-dichlorophenyl)acetic acid in an excess of absolute ethanol (approximately 10-20 mL per gram of acid).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(2,6-dichlorophenyl)acetate. The product can be used in the next step without further purification or can be purified by vacuum distillation if necessary.

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dichlorophenyl)acetate

Rationale: The second step is the conversion of the ethyl ester to the desired acetohydrazide through reaction with hydrazine hydrate. Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically efficient and results in the precipitation of the solid hydrazide product.

Materials:

-

Ethyl 2-(2,6-dichlorophenyl)acetate

-

Hydrazine hydrate

-

Absolute ethanol

-

Round-bottom flask, reflux condenser, Büchner funnel, vacuum flask

Procedure:

-

Dissolve 1 equivalent of ethyl 2-(2,6-dichlorophenyl)acetate in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities and Applications

Postulated Mechanism of Action

Many biologically active hydrazone derivatives exert their effects through mechanisms such as enzyme inhibition, interaction with cellular signaling pathways, or by acting as metal chelators. The acetohydrazide itself can serve as a versatile precursor for the synthesis of a library of hydrazone derivatives by condensation with various aldehydes and ketones. These derivatives can then be screened for a range of biological activities.

Caption: Workflow for the generation and screening of a hydrazone library.

Antimicrobial Activity Screening

A common and effective method to evaluate the antimicrobial potential of new compounds is the agar disk diffusion assay.

Experimental Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Uniformly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

-

Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the agar surface.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.

Conclusion

This compound represents a valuable chemical entity with significant potential for further exploration in the field of medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous structures. The detailed experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. While direct experimental data on its biological activity is currently lacking, the known pharmacological importance of the hydrazide scaffold suggests that this compound and its derivatives are promising candidates for future drug discovery efforts. The information presented herein is intended to empower researchers to synthesize, characterize, and evaluate this compound, thereby contributing to the advancement of novel therapeutic agents.

References

-

Dichlofenac (2-[(2,6-Dichloroanilino)Phenyl]Acetic Acid) As A Precursor To New Heterocyclic Compounds - DergiPark. (n.d.). Retrieved January 21, 2026, from [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

-

N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds - Scribd. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 21, 2026, from [Link]

-

(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 21, 2026, from [Link]

-

mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 21, 2026, from [Link]

-

New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 21, 2026, from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved January 21, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

there are 524007 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved January 21, 2026, from [Link]

-

Crystallography Open Database: Search results. (n.d.). Retrieved January 21, 2026, from [Link]

-

N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 21, 2026, from [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Acetic acid, (2,6-dichlorobenzylidene)hydrazide (C9H8Cl2N2O) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

-

(2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

RJPT - Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC - NIH. (2019, December 1). Retrieved January 21, 2026, from [Link]

-

FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (2023, December 14). Retrieved January 21, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D. (2025, April 28). Retrieved January 21, 2026, from [Link]

-

Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. (2025, March 4). Retrieved January 21, 2026, from [Link]

-

Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[9][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

[2-(2,6-Dichlorophenyl)ethyl]hydrazine - CAS Common Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PubMed Central. (2024, July 8). Retrieved January 21, 2026, from [Link]

-

Acetohydrazide | C2H6N2O | CID 14039 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative - Hilaris Publisher. (2018, February 20). Retrieved January 21, 2026, from [Link]

Sources

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. scienceready.com.au [scienceready.com.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Acetohydrazides Incorporating 2-Oxoindoline and 4-Oxoquinazoline: Synthesis and Evaluation of Cytotoxicity and Caspase Activation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. 2-(2,4-Dichlorophenoxy)-N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(2,6-Dichlorophenyl)acetohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(2,6-Dichlorophenyl)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. Recognizing that specific experimental data for this compound is not broadly published, this document serves as a methodological blueprint. It outlines the fundamental principles, experimental designs, and analytical techniques required to generate reliable solubility and stability profiles. By following the protocols and rationale detailed herein, researchers can systematically evaluate this compound and similar new chemical entities (NCEs), a critical step in the early-stage drug development process. The guide emphasizes the importance of understanding degradation pathways and the influence of various solvent systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a synthetic organic compound featuring a dichlorinated phenyl ring and an acetohydrazide moiety.[1][2][3] While its specific applications are still under exploration, its structural motifs are common in pharmacologically active agents. The journey of any new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life.

This guide is structured to provide both the "how" and the "why" of solubility and stability assessment. It is designed to empower researchers to not only generate high-quality data but also to interpret it within the broader context of pharmaceutical development.

Foundational Physicochemical Properties

A preliminary in-silico and experimental assessment of the compound's basic properties can provide valuable context for solubility and stability studies.

-

Structural Features: The molecule contains a lipophilic dichlorophenyl group and a more polar acetohydrazide group, which can act as both a hydrogen bond donor and acceptor. These features suggest a moderate solubility in a range of solvents. The hydrazide functional group is known to be susceptible to hydrolysis and oxidation.[6]

Comprehensive Solubility Assessment

Aqueous and non-aqueous solubility are critical determinants of a drug's absorption and the feasibility of developing various dosage forms. A multi-faceted approach to solubility determination is recommended.

Theoretical Underpinnings of Solubility

The solubility of a compound is a complex interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For this compound, the dichlorophenyl ring will favor non-polar solvents, while the acetohydrazide group will contribute to solubility in polar, protic solvents.

Experimental Protocols for Solubility Determination

3.2.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This gold-standard method measures the true equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of solid this compound to a series of vials containing different solvents and buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9).

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect for the presence of undissolved solid.

-

Filter the supernatant through a 0.22 µm filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.2.2. Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often assessed in early discovery to quickly rank compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).

Protocol:

-

Prepare a high-concentration stock solution of this compound in DMSO.

-

In a 96-well plate, add increasing amounts of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Allow the plate to incubate at room temperature for a set period (e.g., 2-24 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be summarized in a clear, tabular format.

Table 1: Hypothetical Solubility Data for this compound

| Solvent/Buffer (pH) | Temperature (°C) | Thermodynamic Solubility (µg/mL) |

| Water | 25 | 5 |

| pH 2.0 Buffer | 25 | 8 |

| pH 7.4 Buffer | 25 | 4 |

| Ethanol | 25 | 500 |

| Propylene Glycol | 25 | 250 |

| DMSO | 25 | >10000 |

Interpretation: The hypothetical data suggests that the compound has low aqueous solubility, which is common for molecules with aromatic rings. The slightly higher solubility at pH 2.0 could indicate a basic functional group. The high solubility in organic solvents like ethanol and DMSO suggests that formulation with co-solvents is a viable strategy.

Rigorous Stability Evaluation

Stability testing is essential to determine the compound's shelf-life and to identify potential degradation products that could impact efficacy or safety.[7][8][9]

Forced Degradation (Stress) Studies

Forced degradation studies are a cornerstone of stability assessment, designed to intentionally degrade the compound under more severe conditions than those it would typically encounter.[8] This helps to identify likely degradation pathways and to develop a stability-indicating analytical method.[7][8][9]

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation:

-

Acidic/Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points for HPLC analysis.[6]

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep it at room temperature, protected from light. Analyze samples at different intervals.[6]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) and analyze for degradation products.[6]

-

Photolytic Degradation: Expose a solution of the compound to a light source as specified in ICH Q1B guidelines, comparing it to a control sample kept in the dark.[6][10]

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period or shelf life.[11][12][13][14]

Table 2: ICH Conditions for Long-Term Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Protocol:

-

Store samples of this compound in containers that mimic the proposed packaging.

-

Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12 months), withdraw samples and analyze them for purity, potency, and the presence of degradation products using a validated stability-indicating HPLC method.

Analytical Method for Stability Assessment

A stability-indicating HPLC method is crucial for separating the intact compound from any degradation products.

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector set at a wavelength of maximum absorbance for the compound. A mass spectrometer can be coupled to the HPLC (LC-MS) for the identification of degradation products.[15][16][17]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, and linear.

Data Interpretation and Integrated Assessment

The collective data from solubility and stability studies will form a comprehensive profile of this compound.

Logical Relationship Diagram:

Caption: Interrelation of solubility and stability data with drug development decisions.

For this compound, low aqueous solubility might necessitate formulation strategies such as the use of co-solvents, surfactants, or salt formation to improve bioavailability. If the compound shows significant degradation under hydrolytic or oxidative stress, this will inform the selection of appropriate excipients and packaging to protect the drug product.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of early-stage drug development. This guide has provided a robust, scientifically-grounded framework for the characterization of this compound. By adhering to these principles and protocols, researchers can generate the critical data needed to make informed decisions, de-risk their development programs, and ultimately, pave the way for successful clinical translation.

References

-

Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

-

Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

-

Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Forced Degradation Studies Source: Creative Biolabs URL: [Link]

-

Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]

-

Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]

-

Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

-

Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry Source: PubMed URL: [Link]

-

Title: Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry Source: ResearchGate URL: [Link]

-

Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis Source: Studylib URL: [Link]

-

Title: 2-(2,6-Dichlorophenyl)propanehydrazide | C9H10Cl2N2O | CID 19907614 Source: PubChem URL: [Link]

-

Title: (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 Source: PubChem URL: [Link]

-

Title: this compound (Chinese) Source: Sigma-Aldrich URL: [Link]

Sources

- 1. 129564-34-7|this compound|BLD Pharm [bldpharm.com]

- 2. 2-(2,6-Dichlorophenyl)propanehydrazide | C9H10Cl2N2O | CID 19907614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2,6-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 84634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 129564-34-7 [sigmaaldrich.com]

- 5. This compound | 129564-34-7 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. onyxipca.com [onyxipca.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. scribd.com [scribd.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Official web site : ICH [ich.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. studylib.net [studylib.net]

An In-Depth Technical Guide to the Pharmacophore of 2,6-Dichlorophenyl Substituted Hydrazides

For Researchers, Scientists, and Drug Development Professionals

Preamble: Decoding a Privileged Scaffold in Medicinal Chemistry

The confluence of a 2,6-dichlorophenyl ring and a hydrazide linker constitutes a molecular scaffold of significant interest in contemporary drug discovery. The 2,6-disubstitution pattern on the phenyl ring offers distinct steric and electronic properties, influencing molecular conformation and interaction with biological targets. The hydrazide moiety, a versatile functional group, serves as a potent hydrogen bond donor and acceptor, as well as a chelating agent for metal ions within enzyme active sites. This unique combination has given rise to a plethora of bioactive molecules with a broad therapeutic spectrum, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.

This technical guide provides a comprehensive exploration of the pharmacophore of 2,6-dichlorophenyl substituted hydrazides. As a senior application scientist, the narrative will move beyond a mere recitation of facts, delving into the causality behind experimental designs and computational strategies. The aim is to equip researchers and drug development professionals with a robust understanding of this scaffold, thereby empowering the rational design of novel, more efficacious therapeutic agents. Every protocol and claim herein is grounded in established scientific principles and supported by authoritative references, ensuring a self-validating and trustworthy resource.

Part 1: The Architectural Blueprint - Synthesis and Structural Elucidation

A profound understanding of a molecule's pharmacophore begins with its synthesis and the characterization of its three-dimensional structure. The synthetic accessibility of 2,6-dichlorophenyl substituted hydrazides allows for the systematic generation of analogues, a cornerstone of structure-activity relationship (SAR) studies.

General Synthetic Protocol: A Step-by-Step Approach

The most common and efficient route to synthesize 2,6-dichlorophenyl substituted hydrazides involves the condensation of a 2,6-dichlorobenzoyl derivative with a substituted hydrazine.

Experimental Protocol: Synthesis of N'-substituted-2,6-dichlorobenzohydrazides

-

Preparation of 2,6-dichlorobenzoyl chloride:

-

To a solution of 2,6-dichlorobenzoic acid in a suitable solvent (e.g., anhydrous dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

-

Expertise & Experience: The use of oxalyl chloride with a catalytic amount of DMF often leads to cleaner reactions and easier workup compared to thionyl chloride.

-

Reflux the reaction mixture for 2-4 hours, or until the evolution of gas ceases.

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2,6-dichlorobenzoyl chloride.

-

-

Condensation with Hydrazine:

-

Dissolve the crude 2,6-dichlorobenzoyl chloride in an inert solvent like anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of the desired substituted hydrazine (e.g., phenylhydrazine, 4-methylphenylhydrazine) and a base (e.g., triethylamine or pyridine) in THF.

-

Add the acid chloride solution dropwise to the hydrazine solution at 0 °C with vigorous stirring.

-

Trustworthiness: The slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize the formation of di-acylated byproducts.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Workup and Purification:

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Structural Confirmation: The Role of X-ray Crystallography

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, offering invaluable insights into bond angles, dihedral angles, and intramolecular interactions that define its conformational preferences. The crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine reveals important conformational details.[1] The dihedral angle between the 2,6-dichlorophenyl ring and the nitro-substituted benzene ring is a critical parameter influencing the overall shape of the molecule.[1] Such data is instrumental in validating the starting geometries for computational modeling studies.

Part 2: Mapping the Bioactive Space - Pharmacophore Elucidation

The pharmacophore is the spatial arrangement of essential molecular features that are responsible for a molecule's biological activity. Its elucidation is a synergistic process involving computational modeling and experimental validation.

In Silico Pharmacophore Modeling: A Predictive Framework

Computational pharmacophore modeling is a powerful tool for identifying the key chemical features required for biological activity. This can be approached from two main perspectives: ligand-based and structure-based methods.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Dataset Preparation:

-

Compile a structurally diverse set of 2,6-dichlorophenyl substituted hydrazides with a wide range of biological activities against a specific target.

-

Divide the dataset into a training set (for model generation) and a test set (for model validation).

-

-

Conformational Analysis:

-

Generate a representative set of low-energy conformers for each molecule in the training set using a conformational search algorithm (e.g., Monte Carlo or systematic search).

-

-

Feature Identification and Pharmacophore Generation:

-

Identify key pharmacophoric features for each conformer, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

-

Use a pharmacophore generation program (e.g., Catalyst, Phase, or LigandScout) to align the active molecules and identify a common pharmacophore hypothesis.

-

-

Model Validation:

-

Validate the generated pharmacophore model by screening the test set and a database of known inactive molecules (decoys). A good model should have a high enrichment factor, meaning it can effectively distinguish active from inactive compounds.

-

Caption: A schematic representation of a typical ligand-based pharmacophore modeling workflow.

Structure-Activity Relationship (SAR) Studies: Experimental Validation

The synthesis and biological evaluation of a focused library of analogues are crucial for validating and refining the computational pharmacophore model. SAR studies help to identify which structural modifications lead to an increase or decrease in activity, thereby confirming the importance of specific pharmacophoric features.

Data Presentation: Representative SAR Table for Antitubercular Activity

| Compound | R1 | R2 | MIC (µg/mL) vs. M. tuberculosis H37Rv | Pharmacophoric Interpretation |

| I | H | H | > 50 | The unsubstituted hydrazide lacks sufficient potency. |

| II | 4-Fluorophenyl | H | 12.5 | Addition of an aromatic ring enhances activity, suggesting a hydrophobic/aromatic interaction. |

| III | 2,6-Dichlorophenyl | H | 3.12 | The 2,6-dichloro substitution significantly boosts activity, indicating the importance of this specific substitution pattern for optimal fit. |

| IV | 2,6-Dichlorophenyl | CH₃ | 6.25 | N-methylation of the hydrazide linker reduces activity, suggesting the NH is a key H-bond donor. |

Note: This table is a hypothetical representation to illustrate SAR principles. A study on hydrazones derived from 4-fluorobenzoic acid hydrazide found that the compound with a 2,6-dichlorophenyl group exhibited the highest inhibitory activity against M. tuberculosis H37Rv.[2][3]

Part 3: A Case Study - Antitubercular Activity of 2,6-Dichlorophenyl Substituted Hydrazides

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of novel antitubercular agents. Hydrazide-containing compounds, most notably isoniazid, have long been a cornerstone of tuberculosis treatment. The 2,6-dichlorophenyl substituted hydrazide scaffold has emerged as a promising platform for the development of new antitubercular drugs.[2][4]

Proposed Mechanism of Action and Key Pharmacophoric Features

While the exact mechanism of action for all 2,6-dichlorophenyl substituted hydrazides is not fully elucidated, many hydrazide-based antitubercular drugs are known to inhibit the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.

Based on SAR data and molecular modeling studies, a hypothetical pharmacophore for antitubercular 2,6-dichlorophenyl substituted hydrazides can be proposed:

-

A Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide.

-

A Hydrogen Bond Donor: The N-H of the hydrazide linker.

-

A Hydrophobic/Aromatic Region: The 2,6-dichlorophenyl ring, which likely fits into a specific hydrophobic pocket of the target enzyme.

-

An Additional Aromatic/Heterocyclic Ring: Often introduced via the N'-substituent, which can engage in further hydrophobic or pi-stacking interactions.

Caption: A hypothetical pharmacophore model for antitubercular 2,6-dichlorophenyl substituted hydrazides.

Molecular Docking: Simulating the Target-Ligand Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can be used to rationalize the observed SAR and to guide the design of new, more potent inhibitors.

Experimental Protocol: Molecular Docking of a 2,6-Dichlorophenyl Hydrazide into InhA

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., InhA from the Protein Data Bank).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Generate a low-energy 3D conformation of the 2,6-dichlorophenyl substituted hydrazide ligand.

-

-

Binding Site Definition:

-

Define the active site of the protein based on the location of the co-crystallized ligand or known catalytic residues.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, or GOLD) to dock the ligand into the defined binding site.

-

The program will generate a series of possible binding poses, ranked by a scoring function.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Trustworthiness: The predicted binding mode should be consistent with the established SAR data. For example, if the SAR suggests that an N-H group is essential, the docking pose should show this group forming a hydrogen bond with a residue in the active site.

-

Part 4: Conclusion and Future Perspectives

The 2,6-dichlorophenyl substituted hydrazide scaffold is a versatile and promising platform for the development of new therapeutic agents. A comprehensive understanding of its pharmacophore, achieved through the integration of synthesis, X-ray crystallography, computational modeling, and SAR studies, is paramount for successful drug design campaigns.

Future directions in the exploration of this scaffold should focus on:

-

Structure-Based Design: The acquisition of co-crystal structures of 2,6-dichlorophenyl substituted hydrazides with their biological targets will be a game-changer, enabling more accurate structure-based drug design.

-

Scaffold Hopping and Bioisosteric Replacement: Exploring bioisosteres for the 2,6-dichlorophenyl ring and the hydrazide linker could lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

-

Target Identification and Deconvolution: For compounds with interesting phenotypes discovered through high-throughput screening, identifying their molecular targets will be crucial for further development.

By embracing a multidisciplinary and iterative approach, the full therapeutic potential of this privileged scaffold can be unlocked, leading to the discovery of next-generation medicines.

References

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. PubMed Central. [Link]

-

Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis. ResearchGate. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. [Link]

-

(E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. PubMed Central. [Link]

-

Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Thieme Connect. [Link]

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. ResearchGate. [Link]

-

Antituberculosis activity of hydrazones derived from 4-fluorobenzoic acid hydrazide. Semantic Scholar. [Link]

-

Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine. National Institutes of Health. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. ResearchGate. [Link]

-

Design, Synthesis and SAR Evaluation of Novel Antituberculosis Agents. Newcastle University eTheses. [Link]

-

Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health. [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Newcastle University eTheses: Design, Synthesis and SAR Evaluation of Novel Antituberculosis Agents [theses.ncl.ac.uk]

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Initial Discovery and Synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on the synthesis of 2-(2,6-Dichlorophenyl)acetohydrazide, a crucial intermediate in contemporary medicinal chemistry. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the surveyed literature, this guide reconstructs the most logical and scientifically sound pathway for its synthesis, drawing from established chemical principles and documented procedures for analogous compounds. The focus is on providing a robust and reproducible methodology, grounded in the practical realities of laboratory work.

Introduction and Significance

This compound (CAS No. 129564-34-7) has emerged as a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility is demonstrated in the synthesis of compounds such as LY3154207, a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[1][2] The dichloro-substituted phenyl ring and the reactive hydrazide moiety make it a versatile scaffold for creating diverse chemical libraries for screening and lead optimization. This guide provides a detailed exploration of its synthesis, beginning with its logical precursor, 2,6-dichlorophenylacetic acid.

Synthesis of the Precursor: 2,6-Dichlorophenylacetic Acid

The journey to this compound begins with the synthesis of its parent carboxylic acid. A common and well-documented route to 2,6-dichlorophenylacetic acid starts from 2,6-dichlorotoluene. This multi-step process is outlined below.

Experimental Protocol: Synthesis of 2,6-Dichlorophenylacetic Acid

Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene

This step involves the selective chlorination of the methyl group of 2,6-dichlorotoluene to yield 2,6-dichlorobenzyl chloride.

-

Apparatus: A reaction vessel equipped with a gas inlet tube, a reflux condenser, and a UV lamp.

-

Procedure:

-

Place 16.1 g of 2,6-dichlorotoluene into the reaction vessel and heat to 180°C to melt the starting material.

-

Bubble dry chlorine gas through the molten 2,6-dichlorotoluene while irradiating with a UV lamp.

-

Monitor the reaction by the increase in weight. Cease the chlorination upon a weight increase of 3.5 g.

-

Purify the crude product by vacuum distillation to obtain 2,6-dichlorobenzyl chloride as a colorless oil.

-

Step 2: Cyanation of 2,6-Dichlorobenzyl Chloride

The benzylic chloride is then converted to the corresponding nitrile through nucleophilic substitution.

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

Dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of alcohol.

-

Add 2.7 g of potassium cyanide to the solution.

-

Reflux the mixture for 5 hours.

-

After the reaction is complete, distill off the alcohol to yield crude 2,6-dichlorophenylacetonitrile.

-

Step 3: Hydrolysis of 2,6-Dichlorophenylacetonitrile

The final step in the precursor synthesis is the hydrolysis of the nitrile to the carboxylic acid.

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

Dissolve 18.6 g (100 mmol) of 2,6-dichlorophenylacetonitrile in a mixture of 40 mL of ethanol and 50 mL of water.

-

Add 30 g of potassium hydroxide (KOH) to the solution.

-

Heat the mixture to 80°C and stir for 20 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 3.

-

Extract the product with chloroform (5 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 2,6-dichlorophenylacetic acid.

-

Core Synthesis: this compound

The synthesis of the target compound from 2,6-dichlorophenylacetic acid is typically achieved through a two-step process involving an ester intermediate. This approach is favored for its high efficiency and the relative ease of purification of the intermediates.

Step 1: Esterification of 2,6-Dichlorophenylacetic Acid

The carboxylic acid is first converted to its ethyl ester, ethyl 2-(2,6-dichlorophenyl)acetate. This can be achieved via Fischer esterification.

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Procedure:

-

Prepare a solution of 2,6-dichlorophenylacetic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude ethyl 2-(2,6-dichlorophenyl)acetate. The product can be further purified by vacuum distillation.

-

Step 2: Hydrazinolysis of Ethyl 2-(2,6-dichlorophenyl)acetate

The final step is the reaction of the ethyl ester with hydrazine hydrate to yield the desired acetohydrazide.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Procedure:

-

Prepare a solution of ethyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gently heat under reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.

-

The product can be further purified by recrystallization from ethanol if necessary.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 129564-34-7 | [3][4][5] |

| Molecular Formula | C₈H₈Cl₂N₂O | [4] |

| Molecular Weight | 219.07 g/mol | [4] |

| Physical Form | Solid | [6] |

| Purity (Typical) | >95% | [4][6] |

Visualization of Synthetic Pathways

Caption: Synthetic pathway for the precursor, 2,6-Dichlorophenylacetic Acid.

Caption: Core synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of this compound. While the historical "initial discovery" of this specific molecule is not clearly documented as a singular event, the synthetic pathways presented here are based on robust and well-established chemical transformations. By detailing the synthesis of the necessary precursor and the subsequent conversion to the target hydrazide, this guide offers researchers and drug development professionals a clear and actionable path to obtaining this valuable chemical intermediate. The provided protocols, data, and visualizations are intended to support the seamless integration of this compound into a variety of research and development programs.

References

-

C-Y, C., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]

-

ResearchGate. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... [Link]

Sources

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 129564-34-7 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 129564-34-7 this compound AKSci 3538AD [aksci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 129564-34-7 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(2,6-Dichlorophenyl)acetohydrazide (CAS Number: 129564-34-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-Dichlorophenyl)acetohydrazide (CAS No. 129564-34-7), a halogenated aromatic acetohydrazide. Hydrazide moieties are prevalent in a wide array of biologically active molecules, serving as key building blocks in the synthesis of various heterocyclic systems and as pharmacophores in their own right.[1] The presence of a dichlorinated phenyl ring in the structure of this compound suggests potential for unique biological activities, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This guide will cover the known physicochemical properties, a putative synthesis protocol based on established chemical principles, and a discussion of potential biological activities by drawing parallels with structurally related compounds. Furthermore, detailed handling and safety information is provided to ensure its appropriate use in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] While extensive experimental data for this specific compound is not widely available in public literature, its fundamental properties can be summarized and inferred from supplier data and the known characteristics of related molecules.

| Property | Value | Source |

| CAS Number | 129564-34-7 | [2] |

| Molecular Formula | C₈H₈Cl₂N₂O | [2] |

| Molecular Weight | 219.07 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis Protocol

A standard and reliable method for the synthesis of acetohydrazides involves a two-step process starting from the corresponding carboxylic acid. The following protocol is a well-established procedure for analogous compounds and is expected to be applicable for the synthesis of this compound.[3]

Step 1: Esterification of 2-(2,6-Dichlorophenyl)acetic acid

The first step is the conversion of 2-(2,6-dichlorophenyl)acetic acid to its ethyl ester via Fischer esterification.

Reaction:

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-(2,6-dichlorophenyl)acetic acid (1 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-(2,6-dichlorophenyl)acetate. The crude product can be purified by vacuum distillation if necessary.[3]

Step 2: Hydrazinolysis of Ethyl 2-(2,6-Dichlorophenyl)acetate

The ethyl ester is then converted to the final acetohydrazide product by reaction with hydrazine hydrate.

Reaction:

Experimental Protocol:

-

Dissolve the ethyl 2-(2,6-dichlorophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or gently reflux for 8-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.[3]

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Mechanism of Action

While there is a lack of specific biological data for this compound in the current literature, the hydrazide and dichlorophenyl moieties are present in numerous compounds with a wide range of biological activities.

Hydrazide-Hydrazone Derivatives: The hydrazide functional group is a versatile scaffold in medicinal chemistry and is often a precursor to hydrazones, which are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[4][5] Therefore, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Dopamine D1 Receptor Modulation: A more complex molecule containing the 2-(2,6-dichlorophenyl)acetyl group has been identified as a potent and selective positive allosteric modulator of the human dopamine D1 receptor.[6] While this does not directly imply similar activity for the simpler acetohydrazide, it suggests that the 2-(2,6-dichlorophenyl)acetyl moiety may have an affinity for certain biological targets.